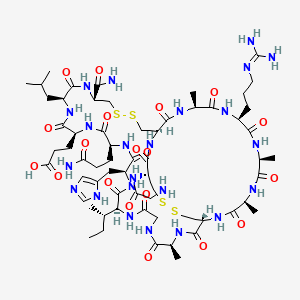
H-Gly-Cys(1)-Cys(2)-Ala-Arg-Ala-Ala-Cys(1)-Ala-Gly-Ile-His-Gln-Glu-Leu-Cys(2)-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Gly-Cys(1)-Cys(2)-Ala-Arg-Ala-Ala-Cys(1)-Ala-Gly-Ile-His-Gln-Glu-Leu-Cys(2)-NH2 is a peptide consisting of 17 amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Gly-Cys(1)-Cys(2)-Ala-Arg-Ala-Ala-Cys(1)-Ala-Gly-Ile-His-Gln-Glu-Leu-Cys(2)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound peptide.
Coupling: Addition of the next amino acid in the sequence, which is activated by reagents such as HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
Análisis De Reacciones Químicas
Types of Reactions
Peptides like H-Gly-Cys(1)-Cys(2)-Ala-Arg-Ala-Ala-Cys(1)-Ala-Gly-Ile-His-Gln-Glu-Leu-Cys(2)-NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds, which are crucial for the peptide’s three-dimensional structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid analogs can be incorporated during SPPS to create modified peptides.
Major Products Formed
Disulfide-bonded peptides: Formed through oxidation of cysteine residues.
Reduced peptides: Formed through reduction of disulfide bonds.
Aplicaciones Científicas De Investigación
Chemistry
Peptides like H-Gly-Cys(1)-Cys(2)-Ala-Arg-Ala-Ala-Cys(1)-Ala-Gly-Ile-His-Gln-Glu-Leu-Cys(2)-NH2 are used in chemical research to study protein folding, stability, and interactions.
Biology
In biological research, these peptides can be used as models to understand protein function and as tools to study enzyme-substrate interactions.
Medicine
Peptides have therapeutic potential and can be used in drug development. They can act as hormones, enzyme inhibitors, or antimicrobial agents.
Industry
In the industrial sector, peptides are used in the development of biosensors, diagnostics, and as components in cosmetic formulations.
Mecanismo De Acción
The mechanism of action of peptides like H-Gly-Cys(1)-Cys(2)-Ala-Arg-Ala-Ala-Cys(1)-Ala-Gly-Ile-His-Gln-Glu-Leu-Cys(2)-NH2 depends on their specific sequence and structure. They can interact with molecular targets such as enzymes, receptors, or ion channels. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and influence its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- H-Gly-Cys-Cys-Ala-Arg-Ala-Ala-Cys-Ala-Gly-Ile-His-Gln-Glu-Leu-Cys-NH2
- H-Gly-Cys(1)-Cys(2)-Ala-Arg-Ala-Ala-Cys(1)-Ala-Gly-Ile-His-Gln-Glu-Leu-Cys(2)-OH
Uniqueness
The unique sequence of H-Gly-Cys(1)-Cys(2)-Ala-Arg-Ala-Ala-Cys(1)-Ala-Gly-Ile-His-Gln-Glu-Leu-Cys(2)-NH2 allows for specific interactions and biological activities that may not be present in similar peptides. The presence of multiple cysteine residues enables the formation of specific disulfide bonds, which can significantly impact the peptide’s structure and function.
Propiedades
Fórmula molecular |
C62H101N23O19S4 |
|---|---|
Peso molecular |
1600.9 g/mol |
Nombre IUPAC |
3-[(1R,6R,9S,12S,15S,18S,21S,27S,30R,33S,36S,39S,42S,47R)-47-[(2-aminoacetyl)amino]-15-(3-amino-3-oxopropyl)-21-[(2S)-butan-2-yl]-6-carbamoyl-39-[3-(diaminomethylideneamino)propyl]-18-(1H-imidazol-5-ylmethyl)-27,33,36,42-tetramethyl-9-(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,38,41,44,46-tetradecaoxo-3,4,49,50-tetrathia-7,10,13,16,19,22,25,28,31,34,37,40,43,45-tetradecazabicyclo[28.14.7]henpentacontan-12-yl]propanoic acid |
InChI |
InChI=1S/C62H101N23O19S4/c1-9-28(4)47-61(104)81-38(18-33-20-68-26-71-33)57(100)79-35(12-14-43(64)86)54(97)78-36(13-15-46(89)90)55(98)80-37(17-27(2)3)56(99)82-39(48(65)91)22-105-107-25-42-59(102)75-32(8)51(94)77-34(11-10-16-69-62(66)67)53(96)74-30(6)50(93)72-31(7)52(95)83-41(58(101)73-29(5)49(92)70-21-45(88)85-47)24-108-106-23-40(60(103)84-42)76-44(87)19-63/h20,26-32,34-42,47H,9-19,21-25,63H2,1-8H3,(H2,64,86)(H2,65,91)(H,68,71)(H,70,92)(H,72,93)(H,73,101)(H,74,96)(H,75,102)(H,76,87)(H,77,94)(H,78,97)(H,79,100)(H,80,98)(H,81,104)(H,82,99)(H,83,95)(H,84,103)(H,85,88)(H,89,90)(H4,66,67,69)/t28-,29-,30-,31-,32-,34-,35-,36-,37-,38-,39-,40-,41-,42-,47-/m0/s1 |
Clave InChI |
WWESKSGOLVJLCS-AURSKEAHSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)CN)C(=O)N[C@H](C(=O)NCC(=O)N1)C)C)C)CCCN=C(N)N)C)C(=O)N)CC(C)C)CCC(=O)O)CCC(=O)N)CC3=CN=CN3 |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)CN)C(=O)NC(C(=O)NCC(=O)N1)C)C)C)CCCN=C(N)N)C)C(=O)N)CC(C)C)CCC(=O)O)CCC(=O)N)CC3=CN=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















